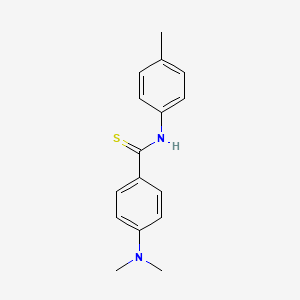
4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide, also known as DMABN, is a chemical compound that belongs to the class of thioamides. It is widely used in scientific research due to its unique properties and applications. DMABN is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide exerts its biological effects through various mechanisms, including the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory, antioxidant, and anti-tumor activities. It has also been shown to inhibit the growth of various cancer cells, induce apoptosis in cancer cells, and inhibit the activity of various enzymes, including COX-2. Furthermore, this compound has been found to modulate the expression of various genes involved in inflammation, cell survival, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide is a potent inhibitor of NF-κB signaling pathway, making it an excellent candidate for the study of inflammation and cell survival. It is also a potent inhibitor of COX-2, making it an excellent candidate for the study of prostaglandin synthesis and inflammation. However, this compound has some limitations, including its solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
The future directions for 4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide research include the study of its potential in cancer therapy, as well as the study of its mechanism of action in inflammation and cell survival. This compound can also be used as a lead compound for the development of novel anti-inflammatory and anti-tumor agents. Furthermore, the study of this compound's pharmacokinetics and toxicity can provide valuable information for its clinical use.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its anti-inflammatory, antioxidant, and anti-tumor activities. It can be synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. This compound has potential applications in cancer therapy and the development of novel anti-inflammatory and anti-tumor agents. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.
Métodos De Síntesis
4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide can be synthesized through various methods, including the reaction of 4-methylbenzenethiol with N,N-dimethylformamide dimethyl acetal in the presence of catalytic amounts of trifluoroacetic acid. Another method involves the reaction of 4-methylbenzenethiol with N,N-dimethylformamide dimethyl acetal in the presence of hydrogen chloride gas. The yield of this compound obtained through these methods is high, and the purity is also excellent.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide is widely used in scientific research due to its unique properties and applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anti-tumor activities. This compound has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(4-methylphenyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJACZIFBPQBKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)
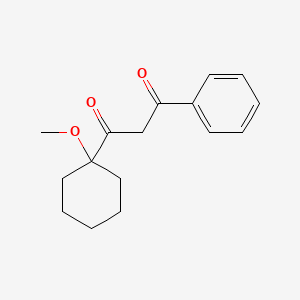
![N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5694954.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)
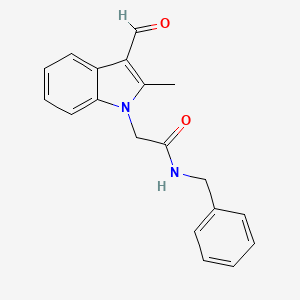
![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)
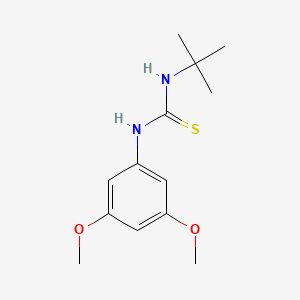
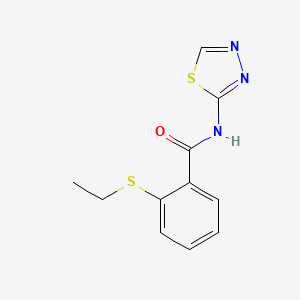
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B5695000.png)
![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)